Reduced Aqueous Solubility vs. Unsubstituted Morpholine Carboxylate
The introduction of gem‑dimethyl groups at the 6‑position markedly reduces aqueous solubility compared to the unsubstituted methyl morpholine‑3‑carboxylate . This property can influence formulation development and in vivo absorption.
| Evidence Dimension | Calculated aqueous solubility |
|---|---|
| Target Compound Data | 177 g/L (25°C) |
| Comparator Or Baseline | Methyl morpholine-3-carboxylate (CAS 126264-49-1): 430 g/L (25°C) |
| Quantified Difference | 59% decrease |
| Conditions | ACD/Labs calculated values at 25°C |
Why This Matters
Lower solubility can be advantageous when a less polar, more lipophilic building block is required for blood–brain barrier penetration or for modulating drug-like properties in lead optimization.
